2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11Cl2NO3. It is characterized by the presence of a dichlorophenyl group attached to a carbamoyl group, which is further linked to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3,4-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with phenyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate
- 2-[(3,4-Dichlorophenyl)carbamothioyl]phenyl acetate
Uniqueness
2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C15H11Cl2NO3 |
---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[2-[(3,4-dichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,20) |
InChI Key |
CEKRDUGRJHELNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.